N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the benzamide core. The molecule features a thiomorpholinoethyl moiety linked to a furan-2-yl group, contributing to its unique electronic and steric properties. Thiomorpholine, a sulfur-containing heterocycle, may influence solubility and binding affinity through hydrogen bonding or van der Waals interactions .
For example, describes the synthesis of 1,2,4-triazole derivatives via hydrazinecarbothioamide intermediates, highlighting the importance of IR and NMR spectroscopy in confirming structural features like C=S and C=O groups .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2S/c19-18(20,21)14-5-3-13(4-6-14)17(24)22-12-15(16-2-1-9-25-16)23-7-10-26-11-8-23/h1-6,9,15H,7-8,10-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAYPHTYGVLSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects: Trifluoromethyl vs. Halogen/Nitro Groups
- 4-Bromo-N-(2-nitrophenyl)benzamide (): This compound substitutes the trifluoromethyl group with a bromine atom and incorporates a nitro group on the aniline moiety. In contrast, the trifluoromethyl group in the target compound offers enhanced lipophilicity and metabolic resistance, making it more suitable for agrochemical or pharmaceutical applications .
- 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide (): This benzamide combines nitro, chloro, and trifluoromethyl groups. The nitro group increases polarity, reducing bioavailability compared to the target compound. The methylsulfonyl moiety introduces strong electron-withdrawing effects, whereas the thiomorpholinoethyl group in the target compound may enhance solubility via sulfur’s lone-pair interactions .
Heterocyclic Moieties: Furan vs. Thiazole/Thiophene
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide (): The dihydrothiazolylidene ring in this compound contrasts with the furan-thiomorpholinoethyl chain in the target. Thiazole rings contribute to planar rigidity, favoring crystallinity (as seen in X-ray data), while the furan’s oxygen atom may participate in hydrogen bonding. Thiomorpholine’s sulfur atom could mimic thiazole’s electronic effects but with greater conformational flexibility .
- 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide (): The dihydrothienylidene group here incorporates sulfur, similar to thiomorpholine, but within a fused thiophene system.
Agrochemical Analogues: Trifluoromethyl Benzamides
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) (): Flutolanil, a fungicide, shares the trifluoromethylbenzamide core but substitutes the thiomorpholinoethyl-furan group with a methoxyisopropyl chain. The methoxy group improves water solubility, whereas the target compound’s furan and thiomorpholine may enhance soil adhesion or target-site penetration .
Spectroscopic Features
IR Spectroscopy :
NMR Spectroscopy :
Data Tables
Q & A
Q. Critical Parameters :
- Solvent choice (polar aprotic solvents enhance reactivity).
- Temperature control (0–25°C prevents side reactions).
- Catalysts (e.g., DMAP accelerates amide bond formation).
How is structural elucidation and purity assessment performed for this compound?
Level : Basic
Answer :
Key analytical techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 439.12) and fragmentation patterns .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
What methodologies are used to investigate its binding affinity to biological targets?
Level : Advanced
Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values for enzyme targets like kinases) .
- Molecular Docking : Use UCSF Chimera to model interactions with receptors (e.g., docking scores for trifluoromethyl group’s hydrophobic interactions) .
- Competitive Binding Assays : Displace fluorescent probes (e.g., FP-based assays for GPCR targets) .
Q. Data Interpretation :
- Correlate binding data with structural analogs (e.g., pyrazole or thiophene derivatives) to identify pharmacophore contributions .
How can contradictory biological activity data across studies be resolved?
Level : Advanced
Answer :
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀). Validate using standardized protocols (e.g., NIH/NCATS guidelines) .
- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to ensure consistent bioavailability .
- Meta-Analysis : Compare datasets across publications (e.g., PubChem BioAssay data) to identify consensus targets .
Q. Case Study :
| Study | Reported IC₅₀ (μM) | Assay Type |
|---|---|---|
| A | 0.45 | Kinase inhibition |
| B | 2.1 | Cell viability |
| Resolution: Cell permeability differences explain higher IC₅₀ in viability assays . |
What strategies improve metabolic stability without compromising activity?
Level : Advanced
Answer :
-
Deuterium Incorporation : Replace labile hydrogens (e.g., thiomorpholine C-H bonds) to slow oxidative metabolism .
-
Prodrug Design : Mask polar groups (e.g., esterify benzamide) for enhanced absorption .
-
Structural Analog Screening :
Modification Half-life (t₁/₂) Activity Retention Trifluoromethyl → CF₃O +30% 85% Furan → Thiophene +15% 92%
What are its primary applications in medicinal chemistry research?
Level : Basic
Answer :
- Pharmacophore Development : The trifluoromethyl group enhances lipophilicity and target affinity, making it a scaffold for kinase inhibitors .
- Enzyme Inhibition Studies : Used to probe ATP-binding pockets in cancer-related enzymes (e.g., PI3Kδ) .
- Cellular Pathway Analysis : Modulates MAPK/ERK signaling in inflammatory models .
How do computational tools aid in optimizing its electronic properties?
Level : Advanced
Answer :
- DFT Calculations : Predict electron density distribution (e.g., trifluoromethyl’s electron-withdrawing effect stabilizes transition states) .
- QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., furan’s π-π stacking vs. thiophene’s sulfur interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
